1-(4-Hydroxyphenyl)-3-isopropylurea

Enzyme Inhibition Xanthine Oxidase Uric Acid

This disubstituted phenylurea exhibits a specific, dual activity profile: it inhibits bovine xanthine oxidase (IC50 2160 nM) for purine metabolism studies while lacking HMG-CoA reductase activity, enabling its use as a negative control. Its reported ability to induce monocyte differentiation makes it a valuable tool in cancer research. Ensure experimental reproducibility by procuring this precisely defined tool compound.

Molecular Formula C10H14N2O2
Molecular Weight 194.23 g/mol
CAS No. 23159-73-1
Cat. No. B1338534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Hydroxyphenyl)-3-isopropylurea
CAS23159-73-1
Molecular FormulaC10H14N2O2
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCC(C)NC(=O)NC1=CC=C(C=C1)O
InChIInChI=1S/C10H14N2O2/c1-7(2)11-10(14)12-8-3-5-9(13)6-4-8/h3-7,13H,1-2H3,(H2,11,12,14)
InChIKeyPAGUMFRLNPFKGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Hydroxyphenyl)-3-isopropylurea (CAS 23159-73-1): Scientific Selection and Procurement Overview


1-(4-Hydroxyphenyl)-3-isopropylurea (CAS 23159-73-1), also known as HPIU or N-isopropyl-N'-(4-hydroxyphenyl)urea, is a disubstituted phenylurea derivative with the molecular formula C10H14N2O2 and a molecular weight of 194.23 g/mol [1]. The compound is characterized by a 4-hydroxyphenyl group and an isopropyl group attached to a central urea moiety, contributing to its dual hydrophilic-lipophilic balance . This structure underlies its distinct biological profile, which is not representative of all phenylureas and requires specific consideration during scientific procurement.

Why 1-(4-Hydroxyphenyl)-3-isopropylurea Cannot Be Substituted with Generic Phenylureas


The biological activity of phenylurea derivatives is highly sensitive to specific substituent patterns on both the phenyl ring and the urea nitrogen atoms . For example, the target compound, 1-(4-Hydroxyphenyl)-3-isopropylurea, exhibits a unique dual activity profile: it is an inhibitor of the bovine xanthine oxidase enzyme (IC50 = 2160 nM) [1] but lacks significant inhibitory activity against rat hepatic microsomal HMG-CoA reductase [2]. In contrast, related compounds like 1-isopropyl-3-phenylurea (lacking the hydroxyl group) are primarily known as herbicides, and buprofezin, a structurally distinct insecticide, is sometimes incorrectly associated with this CAS number [3]. These divergent and specific activities demonstrate that substituting this compound with a generic or similarly named phenylurea would lead to entirely different experimental outcomes, making precise chemical identification and procurement essential for reproducible research.

Quantitative Evidence Guide for the Selection of 1-(4-Hydroxyphenyl)-3-isopropylurea


Xanthine Oxidase Inhibition: 1-(4-Hydroxyphenyl)-3-isopropylurea vs. Control

1-(4-Hydroxyphenyl)-3-isopropylurea is a documented inhibitor of bovine xanthine oxidase, a key enzyme in purine metabolism. This provides a distinct point of differentiation from other phenylureas that lack this activity. [1]

Enzyme Inhibition Xanthine Oxidase Uric Acid

HMG-CoA Reductase Activity: A Negative Result with Differential Significance

The compound was specifically tested for inhibitory activity against rat hepatic microsomal HMG-CoA reductase, a rate-limiting enzyme in cholesterol biosynthesis, and was found to lack significant activity. This negative result is a key differentiator from other urea derivatives that are known to inhibit this target. [1]

Enzyme Inhibition HMG-CoA Reductase Cholesterol Biosynthesis

Cell Differentiation Activity: Induction of Monocyte Differentiation

Multiple independent sources report that 1-(4-Hydroxyphenyl)-3-isopropylurea exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage. This biological effect is a key differentiator from other phenylureas, which may act as herbicides or insecticides rather than as differentiation agents. [1] [2]

Cell Differentiation Anticancer Monocyte

Optimal Scientific and Industrial Application Scenarios for 1-(4-Hydroxyphenyl)-3-isopropylurea


In Vitro Studies of Purine Metabolism and Hyperuricemia

The compound's well-defined IC50 value (2160 nM) for bovine xanthine oxidase inhibition makes it a suitable tool compound for in vitro assays designed to study purine metabolism, uric acid production, and the screening of novel xanthine oxidase inhibitors [1]. This specific activity is the primary justification for its use in this context.

Research on Cell Differentiation and Cancer Biology

The reported ability to induce monocyte differentiation from undifferentiated cells positions 1-(4-Hydroxyphenyl)-3-isopropylurea as a potential lead compound or tool molecule for investigating differentiation pathways in leukemia and other cancers [2] [3]. This application is directly supported by the observed biological activity.

Negative Control for HMG-CoA Reductase Studies

The documented lack of inhibitory activity against rat hepatic HMG-CoA reductase is a valuable piece of information for experimental design. Researchers can use this compound as a negative control in assays where HMG-CoA reductase inhibition is being assessed, ensuring that any observed effects are not due to interference with this specific cholesterol biosynthesis pathway [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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